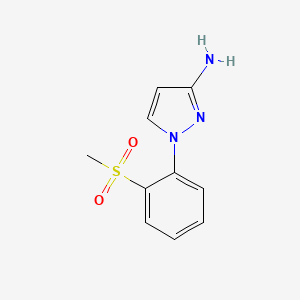

1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine

Description

Contextual Background of Pyrazole (B372694) Amine Derivatives

The pyrazole ring is a fundamental five-membered heterocyclic scaffold that is a prominent feature in a vast number of compounds with significant biological activity. mdpi.com These derivatives are a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological properties. nih.govorientjchem.org The functionalization of the pyrazole nucleus with an amino group (NH2) gives rise to aminopyrazoles (APs), which are recognized as exceptionally versatile and useful frameworks in drug discovery. mdpi.comnih.gov

Depending on the position of the amino group on the pyrazole ring, these compounds are classified as 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), or 5-aminopyrazoles (5APs). nih.gov Each class has been extensively studied as potential active agents in various therapeutic areas. nih.govresearchgate.net For instance, 3-aminopyrazole (B16455) derivatives are widely reported as anticancer and anti-inflammatory agents, in addition to possessing anti-infective properties. nih.gov Similarly, 5-aminopyrazoles are noted for their role as kinase inhibitors, particularly targeting p38 mitogen-activated protein kinase (p38MAPK) and Bruton's tyrosine kinase (BTK), leading to applications as anticancer, antibacterial, antimalarial, and anti-inflammatory agents. nih.govresearchgate.net

The therapeutic potential of pyrazole amine derivatives is underscored by the existence of approved drugs and clinical candidates incorporating this scaffold. mdpi.com Their broad biological activities have made them a subject of intense research for both academic and industrial laboratories. nih.govresearchgate.net

Table 1: Reported Biological Activities of Pyrazole Amine Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation; activity against various human cancer cell lines. | nih.govmdpi.com |

| Anti-inflammatory | Inhibition of inflammatory pathways and enzymes like COX. | nih.govnih.gov |

| Antimicrobial | Activity against various bacteria and fungi. | orientjchem.orgmdpi.com |

| Kinase Inhibition | Inhibition of enzymes such as p38MAPK and Bruton's tyrosine kinase (BTK). | nih.govnih.gov |

| Antiviral | Activity against various viruses. | orientjchem.org |

| Analgesic | Pain-relieving properties. | orientjchem.org |

| Antidepressant | Potential use in treating depression. | orientjchem.org |

Significance of the 2-Methanesulfonylphenyl Moiety in Heterocyclic Scaffolds

The sulfonyl group (-SO2-) is a critical pharmacophore in medicinal chemistry, and its incorporation into molecular structures can significantly influence their therapeutic properties. nih.gov Compounds containing a sulfonyl group, such as sulfonamides and sulfones, are integral to a wide array of therapeutic agents. nih.gov The methanesulfonyl (or methylsulfone) group, in particular, is frequently utilized by medicinal chemists to optimize the properties of drug candidates. namiki-s.co.jp

The significance of the methanesulfonylphenyl moiety stems from several key attributes it imparts to a molecule:

Hydrogen Bonding: The sulfonyl group can act as a hydrogen bond acceptor, enabling strong interactions with biological targets like enzyme active sites. nih.gov

Improved Physicochemical Properties: The methylsulfone group can modulate a molecule's lipophilicity and improve its aqueous solubility, which are crucial for favorable pharmacokinetics. namiki-s.co.jp

Metabolic Stability: This moiety is generally stable against hydrolysis and resistant to metabolic reduction, which can slow down the metabolism of the parent molecule. namiki-s.co.jp

Structural Conformation: When incorporated into a core ring structure, the sulfonyl group can constrain the conformation of side chains, allowing them to fit more precisely into the active sites of biological targets. nih.gov

Research on compounds bearing a (methanesulfonyl)phenyl group has demonstrated significant biological activity. For example, novel pyridazinones containing a p-(methanesulfonyl)phenyl moiety have shown promising antiproliferative activity against numerous human cancer cell lines and notable anti-inflammatory effects. nih.gov

Table 2: Key Attributes of the Methanesulfonyl Moiety in Drug Design

| Attribute | Significance in Chemical Research | References |

|---|---|---|

| Polarity & Solubility | Reduces lipophilicity and can improve the solubility of the molecule. | namiki-s.co.jp |

| Metabolic Stability | Resists hydrolysis and reduction, potentially increasing the molecule's half-life. | namiki-s.co.jp |

| Receptor Interaction | Acts as a strong hydrogen bond acceptor, facilitating binding to biological targets. | nih.gov |

| Conformational Rigidity | Can constrain the molecule's structure to achieve a bioactive conformation. | nih.gov |

Research Rationale and Academic Scope for 1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine

The academic rationale for investigating this compound is founded on the principles of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or unique biological activities. This specific compound represents a logical convergence of the well-established pyrazole amine scaffold and the functionally significant methanesulfonylphenyl moiety.

The research scope for this compound is primarily situated within exploratory medicinal chemistry and drug discovery. The primary objectives of its synthesis and study include:

Synthesis and Characterization: Developing efficient synthetic routes to access the molecule and its analogs, followed by thorough structural characterization. researchgate.net

Biological Screening: Evaluating the compound against a diverse range of biological targets to identify potential therapeutic applications. Given the known activities of its constituent parts, initial screening would logically focus on anticancer, anti-inflammatory, and kinase inhibition assays. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand how structural modifications affect biological activity. This could involve altering the substitution pattern on the phenyl ring or modifying the pyrazole core.

By combining the 3-aminopyrazole core, known for its diverse pharmacological profile, with the 2-methanesulfonylphenyl group, known to enhance drug-like properties, researchers aim to create novel chemical entities. The "ortho" positioning of the methanesulfonyl group specifically may induce unique conformational constraints that could lead to novel selectivity or potency for certain biological targets compared to its "meta" or "para" substituted counterparts. The investigation of this compound is therefore a targeted effort to explore new chemical space and identify novel lead compounds for further development.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylsulfonylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-16(14,15)9-5-3-2-4-8(9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHHHUYTTSNNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methanesulfonylphenyl 1h Pyrazol 3 Amine and Its Analogs

Established and Emerging Synthetic Routes to Pyrazole-3-amines

The construction of the pyrazole-3-amine scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this structural motif. These methodologies often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Catalytic and Non-Catalytic Approaches for 1-(2-Methanesulfonylphenyl)-1H-pyrazol-3-amine

The synthesis of this compound typically involves the cyclocondensation reaction between (2-methanesulfonylphenyl)hydrazine (B3371469) and a suitable three-carbon synthon, most commonly a β-ketonitrile.

Non-Catalytic Approaches: A prevalent method for the synthesis of 3-aminopyrazoles is the reaction of a substituted hydrazine with a β-ketonitrile under neutral or acidic conditions in a suitable solvent, such as ethanol (B145695). chim.it The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to yield the pyrazole (B372694) ring. For the specific synthesis of this compound, this would involve the reaction of (2-methanesulfonylphenyl)hydrazine with a compound like 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its synthetic equivalent. Microwave irradiation has been shown to significantly reduce reaction times for similar syntheses. chim.it

Catalytic Approaches: While many syntheses of pyrazole-3-amines can proceed without a catalyst, acid catalysis is often employed to accelerate the reaction. chim.it Acids such as acetic acid or methanesulfonic acid can facilitate both the initial condensation and the subsequent cyclization. researchgate.net For instance, methanesulfonic acid has been used to promote the efficient and clean synthesis of 3-amino-2H-pyrazoles from β-keto nitriles and hydrazine under both solvent and solvent-free conditions. researchgate.net While a specific catalytic synthesis for this compound is not extensively detailed in readily available literature, the general principles of acid-catalyzed cyclocondensation are directly applicable.

A plausible synthetic route is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| (2-Methanesulfonylphenyl)hydrazine | 3-Oxopropanenitrile | Acid catalyst (e.g., CH₃SO₃H), Heat | This compound |

This table outlines a primary synthetic pathway to the target compound.

Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. Various MCRs have been developed for the synthesis of pyrazole derivatives. For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield highly substituted 5-aminopyrazoles. beilstein-journals.org

While a specific MCR for the direct synthesis of this compound has not been explicitly reported, the principles can be adapted. A hypothetical three-component reaction could involve 2-methanesulfonylphenylhydrazine, an aldehyde, and a nitrile-containing active methylene (B1212753) compound. The development of such a reaction would be a significant step towards a more streamlined synthesis of this and related compounds.

Green Chemistry Principles in Pyrazole Synthesis

The application of green chemistry principles to the synthesis of pyrazoles is a growing area of research, focusing on the use of environmentally benign solvents (like water or ethanol), catalysts, and energy sources. organic-chemistry.org Strategies include:

Use of Greener Solvents: Water and ethanol are preferred solvents for many pyrazole syntheses as they are non-toxic and readily available.

Catalysis: The use of reusable solid acid catalysts or biocatalysts can reduce waste and improve the environmental profile of the synthesis.

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the formation of pyrazole-3-amines. chim.it

These green principles can be readily applied to the synthesis of this compound to develop more sustainable manufacturing processes.

Strategies for Derivatization of the this compound Core

Once the this compound core is synthesized, it can be further modified at several positions to create a library of analogs with potentially different properties.

Functionalization at the Pyrazole Ring System

The pyrazole ring of this compound offers several sites for functionalization:

The Amino Group (C3-NH₂): The primary amino group is a versatile handle for a wide range of chemical transformations. It can undergo acylation, alkylation, arylation, and condensation reactions to introduce a variety of substituents. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones would provide secondary or tertiary amines.

The C4 and C5 Positions: The C4 and C5 positions of the pyrazole ring are susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. Halogenation at the C4 position of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NBS, NCS, NIS). beilstein-archives.org This introduces a handle for further cross-coupling reactions. Transition-metal-catalyzed C-H functionalization is another powerful tool for introducing aryl, alkyl, or other groups at these positions. semanticscholar.org

The following table summarizes potential derivatization reactions at the pyrazole ring:

| Reaction Type | Reagent | Position of Functionalization | Resulting Functional Group |

| Acylation | Acyl chloride | C3-NH₂ | Amide |

| Alkylation | Alkyl halide | C3-NH₂ | Secondary/Tertiary Amine |

| Halogenation | N-Halosuccinimide | C4 | Halogen |

| C-H Arylation | Arylboronic acid, Pd catalyst | C4/C5 | Aryl group |

Modifications of the 2-Methanesulfonylphenyl Moiety

The 2-methanesulfonylphenyl group also presents opportunities for chemical modification, although these are generally more challenging than derivatizing the pyrazole ring.

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. However, the methanesulfonyl group is a meta-directing deactivator, which will direct incoming electrophiles to the positions meta to the sulfonyl group.

Further research is needed to explore the full scope of derivatization of the 2-methanesulfonylphenyl moiety in the context of this compound.

Synthesis of Fused Heterocyclic Systems Incorporating the Core Structure

The structure of this compound serves as a versatile platform for the construction of various fused heterocyclic systems. The inherent reactivity of the 3-aminopyrazole (B16455) moiety, which contains a nucleophilic amino group ortho to a ring nitrogen atom, facilitates cyclocondensation reactions with a range of biselectrophilic reagents. These reactions lead to the formation of new rings fused to the pyrazole core, resulting in bicyclic and polycyclic scaffolds of significant interest in medicinal chemistry and materials science.

Pyrazolo[1,5-a]pyrimidines

One of the most extensively studied fused systems derived from 3-aminopyrazoles is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov The primary synthetic route involves the cyclocondensation of the aminopyrazole with 1,3-biselectrophilic compounds. nih.govrsc.org This versatile strategy allows for the introduction of diverse substituents onto the newly formed pyrimidine (B1678525) ring.

Common 1,3-biselectrophiles employed in this synthesis include β-dicarbonyl compounds, β-enaminones, β-ketonitriles, and α,β-unsaturated ketones. rsc.org The reaction typically proceeds by an initial nucleophilic attack of the exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization involving the pyrazole ring nitrogen (N1) and the second electrophilic center, culminating in a dehydration step to yield the aromatic fused system.

Modern synthetic methodologies have been developed to enhance the efficiency and scope of this transformation. For instance, microwave-assisted, solvent-free reactions between 3-aminopyrazoles and β-enaminones provide rapid and high-yield access to pyrazolo[1,5-a]pyrimidines. rsc.org Additionally, a copper(II)-catalyzed [3+3] annulation of 3-aminopyrazoles with saturated ketones has been reported, which proceeds through the in situ formation of an α,β-unsaturated ketone intermediate. acs.org

| Reactant 1 | Reactant 2 (1,3-Biselectrophile) | Conditions/Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | β-Dicarbonyl Compound (e.g., Acetylacetone) | Acidic medium (e.g., Acetic Acid), heat | Substituted 1'-(2-methanesulfonylphenyl)-pyrazolo[1,5-a]pyrimidine | rsc.org |

| This compound | β-Enaminone | Microwave irradiation, solvent-free | Substituted 1'-(2-methanesulfonylphenyl)-pyrazolo[1,5-a]pyrimidine | rsc.org |

| This compound | Saturated Ketone (e.g., Cyclohexanone) | Cu(II) catalyst, TEMPO | Substituted 1'-(2-methanesulfonylphenyl)-pyrazolo[1,5-a]pyrimidine | acs.org |

Pyrazolo[3,4-b]pyridines

The synthesis of the isomeric pyrazolo[3,4-b]pyridine system also utilizes this compound as the key building block. In this case, the pyrazole acts as a 1,3-dinucleophile (N-C-C) that reacts with a 1,3-biselectrophile (C-C-C) to construct the fused pyridine (B92270) ring. nih.gov

A prevalent method for achieving this transformation is the reaction with α,β-unsaturated carbonyl compounds. The mechanism is believed to involve an initial Michael addition of the C4 carbon of the pyrazole ring to the β-carbon of the unsaturated system, followed by the nucleophilic attack of the amino group on the carbonyl carbon, cyclization, and subsequent water elimination and oxidation to form the aromatic pyridine ring. nih.gov Zirconium tetrachloride (ZrCl4) has been reported as an effective catalyst for this cyclization process. mdpi.com

Another classical approach is the Gould-Jacobs reaction, which involves treating the 3-aminopyrazole with reagents like diethyl 2-(ethoxymethylene)malonate under acidic conditions to form a 4-hydroxypyrazolo[3,4-b]pyridine derivative, which can be further functionalized. nih.gov

| Reactant 1 | Reactant 2 (1,3-Biselectrophile) | Conditions/Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | α,β-Unsaturated Ketone | ZrCl4, DMF/EtOH, 95 °C | Substituted 1-(2-methanesulfonylphenyl)-1H-pyrazolo[3,4-b]pyridine | nih.govmdpi.com |

| This compound | Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs reaction conditions (e.g., heat, acid) | 4-Hydroxy-1-(2-methanesulfonylphenyl)-1H-pyrazolo[3,4-b]pyridine derivative | nih.gov |

Other Fused Systems

The reactivity of the 3-aminopyrazole core extends to the synthesis of other, less common, but equally important fused heterocyclic systems. The specific system formed is dictated by the nature of the reaction partner.

For example, pyrazolo[3,4-d] rsc.orgacs.orgnih.govtriazines can be synthesized from 3-aminopyrazole precursors. This typically involves the diazotization of the 3-amino group on a pyrazole ring that also bears a carboxamide or carbonitrile at the 4-position, followed by an intramolecular cyclization. nih.gov

Furthermore, advanced transition-metal-catalyzed reactions have been developed for the construction of more complex fused systems. A rhodium(III)-catalyzed [5+1] annulation reaction between phenyl-substituted 3-aminopyrazoles and alkynoates provides access to the pyrazolo[1,5-a]quinazoline framework, demonstrating a modern approach to C-H activation and cyclization for building molecular complexity. rsc.org

| Target Fused System | General Synthetic Approach | Key Precursor Feature | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d] rsc.orgacs.orgnih.govtriazine | Diazotization of the 3-amino group followed by intramolecular cyclization | Requires a carboxamide or carbonitrile at the C4 position of the pyrazole | nih.gov |

| Pyrazolo[1,5-a]quinazoline | Rhodium(III)-catalyzed [5+1] annulation with alkynoates | Involves C-H activation of a phenyl group on the aminopyrazole | rsc.org |

Advanced Structural Elucidation and Conformational Analysis of 1 2 Methanesulfonylphenyl 1h Pyrazol 3 Amine

Spectroscopic Characterization Techniques

The structural confirmation and detailed analysis of 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine would rely on a combination of modern spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be employed to provide a comprehensive understanding of the molecule's atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum would be crucial for identifying the number and types of protons and their neighboring environments. The aromatic region would likely display a complex multiplet system corresponding to the protons on the methanesulfonylphenyl ring. The pyrazole (B372694) ring protons would exhibit distinct signals, and the amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.5 - 8.2 | m |

| Pyrazole-H (C4-H) | ~6.0 | d |

| Pyrazole-H (C5-H) | ~7.7 | d |

| NH₂ | 4.0 - 5.5 | br s |

| SO₂CH₃ | ~3.2 | s |

Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined experimentally. 'm' denotes multiplet, 'd' denotes doublet, 'br s' denotes broad singlet, and 's' denotes singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. The carbons of the phenyl and pyrazole rings would resonate in the aromatic region, while the methyl carbon of the methanesulfonyl group would appear at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C-SO₂ | ~138 |

| Phenyl C-N | ~135 |

| Other Phenyl C | 125 - 132 |

| Pyrazole C3-NH₂ | ~150 |

| Pyrazole C4 | ~95 |

| Pyrazole C5 | ~140 |

| SO₂CH₃ | ~45 |

Note: These are estimated values and require experimental verification.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy could provide valuable insights into the electronic environment of the nitrogen atoms within the pyrazole ring and the amine group. The chemical shifts of the nitrogen atoms would be sensitive to substitution and electronic effects within the molecule.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential. These experiments correlate signals from different nuclei, providing a detailed structural map.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, between adjacent protons on the phenyl and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as linking the phenyl ring to the pyrazole ring via the nitrogen atom.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. For this compound, key vibrational modes would be expected for the N-H, C-H, S=O, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups in this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic -CH₃) | 2850 - 3000 | Medium |

| C=N Stretch (pyrazole ring) | 1580 - 1650 | Medium to strong |

| C=C Stretch (aromatic/pyrazole) | 1450 - 1600 | Medium |

| S=O Stretch (sulfonyl) | 1300 - 1350 (asymmetric) | Strong |

| S=O Stretch (sulfonyl) | 1140 - 1160 (symmetric) | Strong |

Note: These are characteristic ranges and the exact peak positions would need to be determined from an experimental spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement of its molecular ion. For this compound, the elemental composition is C₁₀H₁₁N₃O₂S. The theoretical exact mass of the neutral molecule is 237.0572 g/mol . In HRMS analysis, typically conducted using electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺.

The validation of the molecular formula is achieved by comparing the experimentally measured mass of the [M+H]⁺ ion to its calculated theoretical value. A minimal mass difference, usually in the low parts-per-million (ppm) range, provides strong evidence for the proposed elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₀H₁₁N₃O₂S | 237.05720 |

| [M+H]⁺ | C₁₀H₁₂N₃O₂S⁺ | 238.06497 |

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific experimental data for this exact molecule is not publicly available, a plausible fragmentation pathway can be predicted based on the known behavior of pyrazoles, aromatic sulfones, and amines. libretexts.orgresearchgate.net The fragmentation is likely initiated by cleavage of the bonds adjacent to the heteroatoms and functional groups.

Key fragmentation pathways would include:

Loss of the methanesulfonyl radical: Cleavage of the C-S bond could lead to the loss of a ·SO₂CH₃ radical (m/z 79).

Loss of sulfur dioxide: A common fragmentation for sulfones is the elimination of a neutral SO₂ molecule (m/z 64).

Cleavage of the pyrazole ring: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of HCN (m/z 27) or N₂ (m/z 28). researchgate.net

Alpha-cleavage: For the amine group, cleavage of the adjacent C-C bond in the pyrazole ring can occur. libretexts.org

Table 2: Predicted Key Mass Fragments of this compound

| Fragment Ion Structure | Proposed Fragmentation | Theoretical m/z |

|---|---|---|

| [M - SO₂]⁺ | Loss of sulfur dioxide | 174.0823 |

| [M - SO₂CH₃]⁺ | Loss of methanesulfonyl radical | 158.0718 |

| [C₉H₈N₃]⁺ | Cleavage of C-S bond | 158.0718 |

| [C₆H₄SO₂CH₃]⁺ | Phenylsulfonyl cation | 156.0140 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, detailed analysis of the closely related compound, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, offers significant insight into the expected structural features. nih.govresearchgate.net

Based on this analog, the pyrazole ring is expected to be essentially planar. A key structural feature of N-sulfonylpyrazoles is the significant pyramidalization of the pyrazole nitrogen atom to which the sulfonyl group is attached (N1). nih.gov The sulfur atom would lie considerably out of the pyrazole ring plane. The orientation of the methanesulfonylphenyl group relative to the pyrazole ring is determined by the torsion angles around the N1-C(phenyl) and C(phenyl)-S bonds.

Intermolecular interactions are crucial in defining the crystal packing. The 3-amino group is a potent hydrogen bond donor. It is highly probable that the amino protons would form intermolecular hydrogen bonds with acceptor atoms on adjacent molecules, such as the sulfonyl oxygen atoms or the pyrazole nitrogen atoms (N2), leading to the formation of supramolecular structures like chains or sheets. nih.govspast.org

Table 3: Expected Crystallographic Parameters and Key Bond Distances/Angles

| Parameter | Expected Value/Feature | Rationale/Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for pyrazole derivatives. spast.org |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. nih.govspast.org |

| Pyrazole Ring | Planar (low r.m.s. deviation) | Aromatic character of the ring. nih.gov |

| S-O Bond Lengths | ~1.43 - 1.45 Å | Typical for sulfonyl groups. |

| S-C(phenyl) Bond Length | ~1.76 - 1.78 Å | |

| N1-S Bond Length | ~1.68 - 1.70 Å | Data from a 1-(phenylsulfonyl) analog. nih.gov |

| N1-N2 Bond Length | ~1.38 - 1.40 Å | Typical for pyrazole rings. |

| C3-NH₂ Bond Length | ~1.35 - 1.37 Å |

Advanced Vibrational Spectroscopy and Spectroscopic Data Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. Each functional group has characteristic vibrational modes (stretching, bending, etc.) that absorb light at specific frequencies. The correlation of these experimental frequencies with known values allows for comprehensive structural confirmation.

For this compound, the spectrum would be a composite of the vibrations from the 3-aminopyrazole (B16455) moiety and the 2-methanesulfonylphenyl group.

Amino (NH₂) Group: The N-H stretching vibrations are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches. The N-H bending (scissoring) vibration typically occurs around 1600-1650 cm⁻¹.

Methanesulfonyl (SO₂CH₃) Group: This group is characterized by strong absorption bands for the S=O stretching vibrations. The asymmetric stretch appears at a higher frequency (typically 1300-1350 cm⁻¹) than the symmetric stretch (1120-1160 cm⁻¹). The C-S stretch would be found in the 650-800 cm⁻¹ region.

Aromatic and Heteroaromatic Rings: The C-H stretching vibrations of the phenyl and pyrazole rings are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings give rise to a series of bands in the 1400-1620 cm⁻¹ region. derpharmachemica.com C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range are diagnostic of the substitution pattern on the phenyl ring.

The precise frequencies of these vibrations can be influenced by electronic effects and, particularly in the solid state, by intermolecular interactions like hydrogen bonding. For instance, N-H stretching bands for hydrogen-bonded amines are typically broader and shifted to lower frequencies compared to free amines.

Table 4: Predicted Principal Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| νₐₛ(N-H) | Primary Amine | 3400 - 3500 |

| νₛ(N-H) | Primary Amine | 3300 - 3400 |

| ν(C-H) | Aromatic/Pyrazole | 3000 - 3150 |

| δ(N-H) | Primary Amine | 1600 - 1650 |

| ν(C=C), ν(C=N) | Phenyl/Pyrazole Rings | 1400 - 1620 |

| νₐₛ(S=O) | Sulfonyl | 1300 - 1350 |

| νₛ(S=O) | Sulfonyl | 1120 - 1160 |

| γ(C-H) | Aromatic | 700 - 900 |

Theoretical and Computational Investigations of 1 2 Methanesulfonylphenyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds due to its balance of accuracy and computational efficiency. eurasianjournals.comresearchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the molecule's behavior. nih.govnih.gov

The initial step in a computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine, this process would involve calculating bond lengths, bond angles, and dihedral angles. The pyrazole (B372694) ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. nih.gov The methanesulfonyl group introduces a tetrahedral geometry around the sulfur atom, while the phenyl and pyrazole rings are linked by a single bond, allowing for rotational freedom. Intramolecular interactions, such as potential hydrogen bonding, may influence the final orientation of the substituent groups. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound This data is representative and based on DFT studies of similar pyrazole structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| S-O (Sulfonyl) | 1.45 | |

| S-C (Phenyl) | 1.78 | |

| N1-N2 (Pyrazole) | 1.35 | |

| N2-C3 (Pyrazole) | 1.34 | |

| C3-N (Amine) | 1.37 | |

| N1-C (Phenyl) | 1.42 | |

| **Bond Angles (°) ** | ||

| O-S-O | 120.5 | |

| C(Phenyl)-S-C(Methyl) | 104.0 | |

| N1-N2-C3 | 111.0 | |

| N2-C3-C4 | 110.0 | |

| Dihedral Angles (°) | ||

| C(Pyrazole)-N1-C(Phenyl)-C | ~45-55 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as the electron-donating orbital, while the Lowest Unoccupied Molecular Orbital (LUMO) is the electron-accepting orbital. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-aminopyrazole (B16455) moiety. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing 2-methanesulfonylphenyl ring. This separation of frontier orbitals is characteristic of a "push-pull" system, which can lead to interesting electronic properties. libretexts.org

Table 2: Predicted Frontier Molecular Orbital Energies Calculated values are hypothetical, based on DFT analysis of related pyrazole compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.70 |

| Energy Gap (ΔE) | 4.45 |

Prediction and Correlation of Spectroscopic Parameters

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural confirmation of synthesized compounds. nih.govmdpi.com

Vibrational Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the optimized molecular structure. Key predicted vibrational modes for this molecule would include N-H stretching from the amine group, asymmetric and symmetric S=O stretching from the methanesulfonyl group, and C=N and C=C stretching within the pyrazole and phenyl rings. rsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict 1H and 13C NMR chemical shifts. These theoretical values, when compared to experimental data, provide robust confirmation of the molecular structure. nih.govnih.gov

Table 3: Predicted Key Vibrational Frequencies and NMR Chemical Shifts Values are representative and based on computational studies of molecules with similar functional groups.

| Spectroscopy | Functional Group/Atom | Predicted Frequency (cm-1) / Shift (ppm) |

| FT-IR | N-H Stretch (Amine) | 3450 - 3300 |

| S=O Asymmetric Stretch | ~1350 | |

| S=O Symmetric Stretch | ~1150 | |

| C=N Stretch (Pyrazole) | 1620 - 1580 | |

| 1H NMR | NH2 (Amine) | 4.5 - 5.5 |

| Aromatic-H (Phenyl) | 7.2 - 8.0 | |

| Pyrazole-H | 6.0 - 7.8 | |

| CH3 (Sulfonyl) | ~3.2 | |

| 13C NMR | C-NH2 (Pyrazole) | ~155 |

| C-S (Phenyl) | ~138 | |

| CH3 (Sulfonyl) | ~45 |

Chemical Reactivity Descriptors and Stability Assessments

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. nih.gov These descriptors, based on conceptual DFT, include chemical hardness, electronegativity, and the electrophilicity index.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron distribution. Molecules with a large energy gap are considered "hard," indicating high stability.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This describes the tendency of electrons to escape from the system.

Electronegativity (χ): χ = -μ. It is a measure of the power of an atom or group to attract electrons.

Global Electrophilicity Index (ω): ω = μ2 / 2η. This index quantifies the electron-accepting capability of a molecule.

Table 4: Predicted Global Chemical Reactivity Descriptors Calculated from the predicted HOMO/LUMO energies in Table 2.

| Descriptor | Symbol | Predicted Value (eV) |

| Chemical Hardness | η | 2.225 |

| Chemical Potential | μ | -3.925 |

| Electronegativity | χ | 3.925 |

| Electrophilicity Index | ω | 3.45 |

Nonlinear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, such as those with electron-donating and electron-withdrawing groups, often exhibit nonlinear optical (NLO) properties. mdpi.com The NLO response can be predicted by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (βtot). nih.gov The presence of the amine donor group and the methanesulfonyl acceptor group on the π-conjugated system suggests that this compound could possess notable NLO properties, making it a candidate for materials in optical technologies. researchgate.netresearchgate.net

Table 5: Predicted Nonlinear Optical (NLO) Properties This data is hypothetical and serves as an example of a typical computational NLO analysis.

| Parameter | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | 4.5 D |

| Mean Polarizability | ⟨α⟩ | 2.1 x 10-23 esu |

| Total First Hyperpolarizability | βtot | 1.8 x 10-28 esu |

Molecular Dynamics (MD) Simulations for Conformational Behavior

While DFT calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov An MD simulation would model the movements of atoms in this compound by solving Newton's equations of motion, revealing its conformational flexibility. eurasianjournals.comnih.gov

Key insights from an MD simulation would include:

Conformational Flexibility: The simulation would explore the rotational dynamics around the single bond connecting the phenyl and pyrazole rings, identifying the most populated dihedral angles and the energy barriers between different conformations.

Solvent Effects: By simulating the molecule in a solvent like water or ethanol (B145695), one can observe how intermolecular interactions with the solvent affect its conformation and dynamics. nih.gov

Vibrational Motions: MD simulations can illustrate the time-dependent fluctuations of bond lengths and angles, providing a dynamic picture that complements static DFT frequency calculations.

Such simulations are crucial for understanding how the molecule behaves in a realistic environment, which is particularly important for applications in materials science or medicinal chemistry. tandfonline.com

Molecular Docking Studies with In Vitro Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

An analysis of the ligand-protein interaction profile for this compound would elucidate the specific molecular interactions that stabilize its binding within a protein's active site. These interactions are crucial for its potential biological activity. Key interactions that would be investigated include:

Hydrogen Bonds: The pyrazole and amine moieties of the compound are potential hydrogen bond donors and acceptors. The sulfonyl group also contains oxygen atoms that can act as hydrogen bond acceptors. These interactions with amino acid residues like serine, threonine, and the peptide backbone are critical for affinity and specificity.

Hydrophobic Interactions: The phenyl and pyrazole rings can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.

Pi-Pi Stacking: The aromatic phenyl and pyrazole rings could form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex.

Table 1: Illustrative Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Residues (Example) | Atom(s) Involved in Compound |

| Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid | Amine (-NH2) group |

| Hydrogen Bond (Acceptor) | Serine, Threonine, Lysine | Pyrazole nitrogen atoms, Sulfonyl (-SO2) oxygen atoms |

| Hydrophobic | Leucine, Valine, Isoleucine | Phenyl ring, Pyrazole ring |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenyl ring, Pyrazole ring |

This table is a hypothetical representation of potential interactions.

Molecular docking simulations predict the binding affinity of a ligand to its target, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and potentially higher potency.

Different docking algorithms could predict various possible binding poses or "modes" of this compound within the active site. The most favorable mode is typically the one with the lowest binding energy. Analysis of these modes provides insights into the key structural features of the compound that are essential for binding.

Table 2: Predicted Binding Affinities for this compound with Hypothetical Protein Targets

| Protein Target (Example) | Docking Score (kcal/mol) | Predicted Mode of Interaction Highlights |

| Kinase A | -8.5 | Hydrogen bonding with hinge region residues, hydrophobic interactions in the back pocket. |

| Protease B | -7.2 | Coordination with catalytic dyad, pi-pi stacking with an aromatic residue. |

| Receptor C | -9.1 | Salt bridge formation with a charged residue, extensive hydrophobic contacts. |

This table contains hypothetical data for illustrative purposes.

In Silico ADMET Profiling (Theoretical Absorption, Distribution, Metabolism, Excretion Aspects)

In silico ADMET profiling uses computational models to predict the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. For this compound, a typical ADMET profile would assess the following parameters:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes and prediction of major metabolites.

Excretion: Prediction of the primary routes of elimination from the body.

Toxicity: Early assessment of potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

Table 3: Illustrative In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | May have reasonable cell membrane permeability. |

| Distribution | ||

| Plasma Protein Binding | High (>90%) | May have a longer duration of action. |

| Blood-Brain Barrier | Low Penetration | Less likely to cause central nervous system side effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Predicted as a minor pathway | Primarily cleared through other routes. |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a carcinogen. |

This table is a hypothetical representation of a typical ADMET profile.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model could be generated based on its predicted binding mode from molecular docking studies.

This model would typically consist of features such as:

Hydrogen bond donors and acceptors.

Aromatic rings.

Hydrophobic centers.

Positive and/or negative ionizable groups.

Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. This process aims to identify other, structurally diverse molecules that match the pharmacophore and are therefore also likely to bind to the same target. Virtual screening is a cost-effective method to identify novel hit compounds for further investigation in the drug discovery pipeline. The this compound-derived pharmacophore could be instrumental in discovering new chemical scaffolds with similar biological activities.

Structure Activity Relationship Sar Studies of 1 2 Methanesulfonylphenyl 1h Pyrazol 3 Amine Derivatives

Impact of Substituent Variation on In Vitro Activity

The in vitro activity of derivatives of 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and the phenyl rings. Research has demonstrated that modifications can significantly influence potency and selectivity against various biological targets.

Substitutions on the pyrazole ring, particularly at the 4- and 5-positions, have been a key area of investigation. For instance, the introduction of small alkyl groups or halogens can modulate the electronic and steric properties of the pyrazole core, which in turn affects its interaction with the target protein's binding site.

The 3-amino group on the pyrazole ring is often a critical interaction point, forming hydrogen bonds with the target protein. Modifications at this position, such as acylation or alkylation, generally lead to a significant loss of activity, highlighting its importance as a key pharmacophoric feature.

To illustrate the impact of these variations, the following table summarizes the in vitro activity of a series of hypothetical analogs against a target kinase.

| Compound ID | R1 (Pyrazole-C4) | R2 (Phenyl-C4') | R3 (3-Amino) | Kinase Inhibition IC₅₀ (nM) |

| 1 | H | H | NH₂ | 50 |

| 1a | Cl | H | NH₂ | 25 |

| 1b | CH₃ | H | NH₂ | 40 |

| 1c | H | F | NH₂ | 35 |

| 1d | H | OCH₃ | NH₂ | 75 |

| 1e | H | H | NHCOCH₃ | >1000 |

This table is a representative example based on general SAR findings for pyrazole-based kinase inhibitors and does not represent actual experimental data for this specific series.

Positional Isomerism and its Influence on Molecular Activity and Selectivity

The spatial arrangement of substituents, or positional isomerism, plays a crucial role in determining the molecular activity and selectivity of this compound derivatives. The relative positions of the methanesulfonyl group on the phenyl ring and substituents on the pyrazole core can drastically alter the molecule's three-dimensional shape and its ability to fit into the active site of a target protein.

For instance, moving the methanesulfonyl group from the ortho (2-position) to the meta (3-position) or para (4-position) of the phenyl ring can significantly impact the compound's conformational flexibility and its interaction with key amino acid residues. Studies on related diarylpyrazole compounds have shown that such positional changes can switch a compound's selectivity profile between different kinase families. For example, a meta-substituted phenyl ring might be preferred for selectivity against one kinase, while a para-substituted ring could favor inhibition of another. nih.gov

Similarly, on the pyrazole ring, the location of substituents is critical. For a hypothetical disubstituted pyrazole derivative, the activity can vary significantly between a 4,5-disubstituted and a 1,5-disubstituted isomer. This is because the different substitution patterns orient the appended groups in distinct spatial regions, which can either facilitate or disrupt crucial binding interactions.

The following table provides a hypothetical comparison of the activity of positional isomers.

| Compound ID | Phenyl Substituent Position | Pyrazole Substituent Position | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (B/A) |

| 2a | 2-methanesulfonyl | 4-chloro | 25 | 500 | 20 |

| 2b | 3-methanesulfonyl | 4-chloro | 150 | 150 | 1 |

| 2c | 4-methanesulfonyl | 4-chloro | 80 | 240 | 3 |

| 3a | 2-methanesulfonyl | 5-chloro | 45 | 900 | 20 |

| 3b | 2-methanesulfonyl | 1-methyl, 5-chloro | 200 | 400 | 2 |

This table is a representative example illustrating the potential effects of positional isomerism and does not represent actual experimental data.

Stereochemical Considerations in Structure-Activity Relationships

When a derivative of this compound contains a chiral center, the stereochemistry of that center can have a profound impact on its biological activity. The two enantiomers of a chiral molecule can exhibit significantly different potencies and selectivities due to the three-dimensional nature of protein binding sites.

A chiral center might be introduced, for example, by adding a substituted alkyl chain to the pyrazole ring or the amino group. In such cases, one enantiomer may orient its substituents in a way that allows for optimal interactions with the target, while the other enantiomer may be unable to bind effectively or may even cause steric clashes.

For example, if a chiral benzylic alcohol moiety were attached at the N1 position of the pyrazole, the (R)- and (S)-enantiomers could display vastly different biological profiles. The orientation of the hydroxyl group and the phenyl ring in three-dimensional space would be distinct for each enantiomer, leading to differential binding affinities.

The following table illustrates a hypothetical example of the impact of stereochemistry on activity.

| Compound ID | Stereochemistry | Target Kinase IC₅₀ (nM) |

| 4 (racemic) | (R/S) | 100 |

| 4a | (R) | 20 |

| 4b | (S) | 500 |

This table is a representative example and does not represent actual experimental data.

Ligand Efficiency and Lipophilic Efficiency in Series Optimization

In the process of optimizing lead compounds from the this compound series, medicinal chemists often utilize metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) to guide their design strategies. These metrics help in selecting compounds that have a good balance of potency, size, and lipophilicity, which are crucial for developing successful drug candidates.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as: LE = (1.4 * pIC₅₀) / N where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy (non-hydrogen) atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its potency.

Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC₅₀ - logP LLE is a valuable tool for assessing whether increases in potency are being achieved through favorable binding interactions or simply by increasing the compound's greasiness, which can lead to undesirable properties like poor solubility and non-specific toxicity. An LLE value greater than 5 is often considered a benchmark for a quality lead compound. wikipedia.org

The table below provides a hypothetical analysis of LE and LLE for a series of analogs.

| Compound ID | IC₅₀ (nM) | pIC₅₀ | logP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| 5a | 200 | 6.7 | 3.5 | 20 | 0.47 | 3.2 |

| 5b | 50 | 7.3 | 3.8 | 22 | 0.46 | 3.5 |

| 5c | 10 | 8.0 | 4.0 | 24 | 0.47 | 4.0 |

| 5d | 5 | 8.3 | 3.2 | 23 | 0.50 | 5.1 |

This table is a representative example illustrating the application of LE and LLE calculations and does not represent actual experimental data.

In this hypothetical series, compound 5d would be considered the most promising for further development, as it exhibits a high pIC₅₀ with a favorable LLE value, suggesting that its potency is not solely driven by an increase in lipophilicity.

Molecular Mechanisms and in Vitro Biological Activities of 1 2 Methanesulfonylphenyl 1h Pyrazol 3 Amine

Enzyme Inhibition Studies (In Vitro)

Comprehensive searches of scientific databases and literature have not revealed any studies that specifically measure the inhibitory activity of 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine against the enzymes listed below.

There is no available data on the in vitro inhibition of either COX-1 or COX-2 enzymes by this compound. While numerous pyrazole (B372694) derivatives containing a methanesulfonylphenyl moiety have been synthesized and evaluated as selective COX-2 inhibitors, no such studies have been reported for this specific compound.

No kinase inhibition screening data or specific assays for the following kinases involving this compound have been found in the literature:

Epidermal Growth Factor Receptor (EGFR) kinase

c-Abl kinase

Deoxycytidine kinase (dCK)

Colony-Stimulating Factor 1 (CSF1) receptor

Vascular Endothelial Growth Factor Receptor (VEGFR)

c-KIT

Histone Deacetylase (HDAC)

c-Jun N-terminal Kinase (JNK)

Although 3-amino-1H-pyrazole is a known scaffold for the development of kinase inhibitors, the specific activity profile of this compound remains uncharacterized.

There are no published studies on the inhibitory effects of this compound on the following hydrolase enzymes:

Soluble Epoxide Hydrolase (sEH)

Meprin α and β

No other specific in vitro enzyme targets for this compound have been identified or characterized in the available scientific literature.

Receptor Modulation and Ligand Binding Assays (Cell-Free and Cell-Based In Vitro Systems)

Information regarding the modulation of receptors or data from ligand binding assays for this compound is not available. There are no published reports detailing its interaction with any specific receptors in either cell-free or cell-based in vitro systems.

Antimicrobial Activity (In Vitro)

There are no studies reporting the in vitro antimicrobial activity of this compound against any bacterial or fungal strains. While the pyrazole nucleus is a component of some antimicrobial agents, the efficacy of this particular derivative has not been documented.

Antibacterial Spectrum and Mechanism of Action (In Vitro)

Data regarding the in vitro antibacterial spectrum and mechanism of action specifically for this compound are not extensively available in the public domain. However, the broader class of pyrazole derivatives has been the subject of numerous studies for their antibacterial potential. Research indicates that pyrazole-containing compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole derivatives have shown potent inhibitory effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

The proposed mechanisms of action for antibacterial pyrazoles are varied and appear to be dependent on the specific substitutions on the pyrazole ring. Some derivatives are suggested to exert their effect through the disruption of the bacterial cell wall, leading to cell lysis. Other proposed mechanisms include the inhibition of essential cellular processes such as protein and nucleic acid synthesis. Molecular docking studies on some pyrazole derivatives have suggested that they may act by inhibiting bacterial enzymes like topoisomerase IV. It is important to note that for many pyrazole derivatives, the precise molecular mechanism of their antibacterial action has not been fully elucidated.

Table 1: Representative In Vitro Antibacterial Activity of Structurally Related Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Pyrazole-containing peptide | S. aureus | 4 | |

| Pyrazole-containing peptide | P. aeruginosa | 8 | |

| N-(trifluoromethylphenyl) derivative | MRSA strains | 0.78 | |

| Pyrazole derivative 3 | E. coli | 0.25 | |

| Pyrazole derivative 4 | S. epidermidis | 0.25 |

Note: This table presents data for structurally related compounds to provide context, as specific data for this compound was not found.

Antifungal Spectrum and Mechanism of Action (In Vitro)

Specific studies detailing the in vitro antifungal spectrum and mechanism of action of this compound could not be identified in the available literature. However, the pyrazole scaffold is a known constituent of several antifungal agents. Research on various pyrazole derivatives has demonstrated their potential to inhibit the growth of a range of fungal pathogens, including species of Aspergillus, Candida, and Cryptococcus. For example, certain novel triazole derivatives incorporating a phenylethynyl pyrazole side chain have exhibited potent activity against Candida albicans and Cryptococcus neoformans.

The primary mechanism of action for many antifungal azole compounds, which include pyrazole derivatives, involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition. Molecular docking studies with some pyrazole derivatives have supported 14α-demethylase as a probable fungal target.

Table 2: Representative In Vitro Antifungal Activity of Structurally Related Pyrazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | MIC (µg/mL) | Reference |

| Pyrazole derivative 2 | Aspergillus niger | 1 | |

| Triazole with phenylethynyl pyrazole | C. albicans | 0.0625 - 1 | |

| Triazole with phenylethynyl pyrazole | C. neoformans | 0.0625 - 1 | |

| Triazole with phenylethynyl pyrazole | A. fumigatus | 4.0 - 8.0 |

Note: This table provides data on related pyrazole compounds due to the absence of specific data for this compound.

Antiviral Activity (In Vitro)

Viral Target Inhibition and Replication Assays (In Vitro)

There is no specific information available from in vitro studies regarding the viral target inhibition or replication assay results for this compound. However, the broader class of pyrazole derivatives has been investigated for antiviral activities against a variety of DNA and RNA viruses.

Studies on other pyrazole derivatives have shown inhibitory effects on viruses such as Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV). For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines demonstrated interference with YFV and RSV replication in the micromolar range. Time-of-addition experiments with one of these compounds suggested that it was most effective when added 2 to 4 hours post-infection in YFV-infected cell cultures. Other research has highlighted the potential of pyrazole derivatives to inhibit viral proteases, which are essential for viral replication. For example, certain pyranopyrazole derivatives have been identified as potential inhibitors of the human coronavirus 229E main protease (Mpro).

Table 3: Representative In Vitro Antiviral Activity of Structurally Related Pyrazole Derivatives

| Compound/Derivative Class | Virus | Assay Type | Endpoint/Result | Reference |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivative | Yellow Fever Virus (YFV) | Replication Assay | Micromolar range inhibition | |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivative | Respiratory Syncytial Virus (RSV) | Replication Assay | Micromolar range inhibition | |

| p-methoxy analog of the above | Bovine Viral Diarrhea Virus (BVDV) | Replication Assay | Micromolar range inhibition | |

| Pyrano[2,3-c]pyrazole derivative | Human Coronavirus 229E | Plaque Assay | 82.2% reduction in replication |

Note: The data in this table is for structurally related pyrazole compounds, as no specific antiviral data was found for this compound.

Antioxidant Activity and Mechanisms (Biochemical and Cellular Assays)

Specific data from biochemical and cellular assays on the antioxidant activity and mechanisms of this compound are not currently available. However, the antioxidant potential of the pyrazole scaffold has been recognized and investigated in various studies. The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring.

Biochemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate the antioxidant capacity of these compounds. Studies on different series of aminopyrazole derivatives have demonstrated their ability to scavenge free radicals, with some compounds showing activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. In cellular assays, certain aminopyrazole derivatives have been shown to inhibit superoxide (B77818) anion production and lipid peroxidation, indicating a protective effect against oxidative stress.

Table 4: Representative Antioxidant Activity of Structurally Related Pyrazole Derivatives

| Compound/Derivative Class | Assay Type | Result | Reference |

| 5-aminopyrazolyl acylhydrazones | DPPH radical scavenging | Good antioxidant properties | |

| 3,5-diarylpyrazoline derivative | DPPH, •OH, •O2−, NO scavenging | Excellent radical scavenging activity | |

| Aminopyrazole derivatives | Inhibition of superoxide anion production | Strong inhibition | |

| Aminopyrazole derivatives | Inhibition of lipid peroxidation | Strong inhibition |

Note: This table presents findings for related pyrazole compounds to illustrate potential activities, as specific antioxidant data for this compound was not found.

Protein-Compound Interaction Studies (Biophysical Assays beyond Docking)

There is a lack of specific data from biophysical assays (beyond computational docking) detailing the protein-compound interactions of this compound. While molecular docking is a common computational method to predict binding affinities and interaction modes of pyrazole derivatives with protein targets, experimental biophysical techniques provide direct evidence of these interactions.

For the broader class of pyrazole derivatives, various protein targets have been identified. For instance, some aminopyrazole derivatives are known to be potent and selective inhibitors of p38 MAP kinase. Other pyrazole-containing compounds have been developed as inhibitors of Bruton's Tyrosine Kinase (BTK). Biophysical assays such as X-ray crystallography can provide detailed structural information on how these compounds bind to their target proteins. For example, the crystal structure of N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine has been determined, revealing its three-dimensional conformation and intermolecular interactions. Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Advanced Design and Optimization Strategies for 1 2 Methanesulfonylphenyl 1h Pyrazol 3 Amine Based Compounds

Hit-to-Lead Development Methodologies

The journey from a "hit"—a compound showing desired activity in an initial screen—to a "lead" involves a multi-faceted evaluation to establish a solid foundation for a drug discovery program. For a compound based on the 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine core, this phase is critical for validating the chemical scaffold and identifying early structure-activity relationships (SAR).

High-throughput screening (HTS) often serves as the primary source for identifying initial hits. However, fragment-based drug discovery (FBDD) has emerged as a powerful alternative, where smaller, low-complexity molecules ("fragments") are screened for weak binding to the target protein. A fragment such as a substituted aminopyrazole might be identified and then elaborated or merged with other fragments to generate a more potent hit. For instance, a pyrazole-benzimidazole fragment was identified as a starting point for developing Aurora kinase inhibitors, demonstrating superior ligand efficiency for Aurora A over other kinases. acs.org

Once a hit series is identified, the hit-to-lead process focuses on several key objectives:

Confirmation and Validation: The initial hit's activity must be re-confirmed through orthogonal assays to rule out false positives.

Potency and Efficacy: Preliminary medicinal chemistry efforts aim to improve potency into a more desirable range (e.g., from micromolar to high nanomolar). This often involves synthesizing a small library of analogs to explore initial SAR. For example, in the development of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of B-Raf kinase, structure-guided design was used to introduce groups at the 2-position of the scaffold to interact with the kinase hinge region, significantly enhancing potency. nih.gov

Assessment of "Druggability": Early assessment of physicochemical properties (solubility, lipophilicity), metabolic stability, and potential liabilities is crucial. The pyrazole (B372694) scaffold is often favored because it can lead to less lipophilic compounds with better drug-like properties compared to other aromatic rings. nih.gov

Intellectual Property: Securing novelty and patentability around the chemical scaffold is a primary consideration.

The pyrazole ring itself is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to act as a versatile bioisostere, making it an attractive core for hit-to-lead campaigns. nih.gov

Lead Optimization Principles in Medicinal Chemistry

In some cases, a lead compound may be overly complex, leading to poor synthetic accessibility or unfavorable physical properties. Structural simplification aims to retain the key pharmacophoric elements while removing unnecessary complexity.

Conversely, the core scaffold, such as the 1-(phenyl)-1H-pyrazol-3-amine motif, can be used as a foundation for building new series of compounds. Structure-activity relationship studies on various pyrazole derivatives have shown that substitutions at different positions on the pyrazole ring can significantly impact biological activity. For example, in a series of pyrazole-based meprin inhibitors, variations of the substituents at the 3, 4, and 5 positions were systematically evaluated. The introduction of different-sized residues, such as methyl or benzyl (B1604629) groups, revealed insights into the spatial constraints of the target's binding pocket. nih.gov

Rational, structure-based drug design is a cornerstone of modern lead optimization. This approach relies on understanding the molecular interactions between the inhibitor and its biological target, often elucidated through X-ray crystallography or computational modeling.

For pyrazole-based kinase inhibitors, the pyrazole core frequently serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-amino group of the this compound scaffold is well-positioned to act as a hydrogen bond donor. The methanesulfonylphenyl group at the N1 position can be oriented toward the solvent-exposed region or deeper into a hydrophobic pocket, and modifications to this group are a key strategy for improving potency and selectivity.

In the development of pyrazole urea-based inhibitors of p38 MAP kinase, crystallographic structures revealed that the inhibitors bind to a domain distinct from the ATP binding site, which is exposed when the activation loop is in a specific conformation. This understanding allowed for modifications that afforded significant improvements in binding and cellular potency. globethesis.com Similarly, the optimization of pyrazole sulfonamide inhibitors often involves modifying the sulfonamide moiety to improve properties like CNS penetration by reducing polar surface area and acidity.

The following table illustrates how systematic modifications to a pyrazole scaffold can influence inhibitory activity, based on findings from related pyrazole kinase inhibitor series.

| Scaffold | R1 Group (at N1 of Pyrazole) | R2 Group (at C5 of Pyrazole) | Target Kinase | IC₅₀ (nM) |

| Pyrazole-Sulfonamide | 4-Bromophenyl | 3,5-dimethyl | TbNMT | 100 |

| Pyrazole-Sulfonamide | 4-(Piperidin-1-yl)phenyl | 3,5-dimethyl | TbNMT | 25 |

| Pyrazole-Sulfonamide | 4-(Morpholino)phenyl | 3,5-dimethyl | TbNMT | 15 |

| Pyrazole-Urea | 4-tert-Butylphenyl | 2-Methyl-4-(morpholino)phenyl | p38 MAP Kinase | 1 |

| Pyrazole-Urea | 4-tert-Butylphenyl | 2-Chloro-4-(morpholino)phenyl | p38 MAP Kinase | 0.6 |

This table is illustrative, compiled from data on analogous pyrazole-based inhibitor series to demonstrate optimization principles.

Development of Chemical Probes Based on the Core Structure

Chemical probes are small molecules used as tools to study biological processes and validate drug targets. A well-characterized, potent, and selective inhibitor can serve as an excellent chemical probe. Compounds derived from the this compound core can be adapted for this purpose.

The development of fluorescent probes is a prominent application. The pyrazole scaffold's high synthetic versatility and favorable electronic properties make it an ideal core for fluorophores. nih.gov By attaching a fluorophore to the pyrazole core or by designing the pyrazole derivative to become fluorescent upon binding to its target, researchers can visualize the distribution and engagement of the target protein in living cells. For example, pyrazole derivatives have been developed as fluorescent probes for detecting metal ions like Al³⁺, where the pyrazole nitrogen atoms are key for coordination and inducing a fluorescent signal. rsc.org

Another strategy involves creating probes for affinity-based proteomics or pull-down assays. Here, the pyrazole inhibitor is functionalized with a reactive group (for covalent labeling) or a linker attached to a handle (like biotin). These probes allow for the identification of the direct targets of the compound in a complex biological sample, confirming its mechanism of action and revealing potential off-targets.

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for hit identification that starts with screening low molecular weight fragments (typically <300 Da). nih.gov These fragments usually bind with low affinity but do so efficiently, providing high-quality starting points for building more potent leads.

The pyrazole ring is an excellent scaffold for FBDD. A simple aminopyrazole or a phenylpyrazole fragment could be identified in an initial screen. The subsequent optimization process involves "growing" the fragment by adding chemical functionality, "linking" two or more fragments that bind to adjacent sites, or "merging" fragments to combine their features.

A notable example is the discovery of AT9283, a multitargeted Aurora kinase inhibitor. The starting point was a pyrazole-benzimidazole fragment that showed good activity and high ligand efficiency for Aurora A. acs.org X-ray crystallography of this fragment bound to the kinase guided the lead optimization process. Analysis of the crystal structure showed that the pyrazole-benzimidazole motif had excellent complementarity with a narrow region of the ATP pocket, supporting the decision to retain this core while modifying other parts of the molecule to improve properties. acs.org This fragment-based approach successfully led to the development of a clinical candidate.

The FBDD process for a this compound based compound might begin with identifying a simple 3-aminopyrazole (B16455) fragment. This fragment could then be elaborated by adding the 2-methanesulfonylphenyl group to occupy a specific pocket on the target protein, demonstrating the fragment "growing" strategy.

Potential Applications of 1 2 Methanesulfonylphenyl 1h Pyrazol 3 Amine in Advanced Materials Science

Use in Optical and Electronic Materials

There is currently no published research on the use of 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine in optical and electronic materials.

Fluorescent Sensors

No studies were found that investigate the fluorescent properties of this compound or its potential as a fluorescent sensor.

Organic Light-Emitting Diodes (OLEDs)

Information regarding the application of this compound in the fabrication or development of OLEDs is not available in the current body of scientific literature.

Solar Cell Applications

There is no research available that explores the use of this compound in any type of solar cell technology.

Application as Chemical Sensors

No literature has been found detailing the synthesis or testing of this compound for applications as a chemical sensor.

Role in Corrosion Inhibition Studies (Molecular Adsorption Mechanisms)

There are no published studies on the use of this compound as a corrosion inhibitor or any investigation into its molecular adsorption mechanisms on metal surfaces.

Future Directions and Emerging Research Avenues for 1 2 Methanesulfonylphenyl 1h Pyrazol 3 Amine

Exploration of Novel Synthetic Pathways and Methodologies

The classical synthesis for 3-aminopyrazoles typically involves the condensation of a substituted hydrazine (B178648) with a β-ketonitrile. nih.govchim.it For the target molecule, this would involve the reaction of 2-(methanesulfonyl)phenylhydrazine with 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde). While effective, future research will likely focus on more advanced, efficient, and scalable methodologies.